Cyclohexa-1,4-dien-1-ylmethyl pyridazine-1(2H)-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Cyclohexa-1,4-dien-1-ylmethyl pyridazine-1(2H)-carboxylate is an organic compound that features a cyclohexadiene ring fused with a pyridazine moiety
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of cyclohexa-1,4-dien-1-ylmethyl pyridazine-1(2H)-carboxylate typically involves the following steps:
Formation of the Cyclohexadiene Ring: This can be achieved through Diels-Alder reactions involving a diene and a dienophile.
Introduction of the Pyridazine Moiety: The pyridazine ring can be introduced via cyclization reactions involving hydrazine derivatives and appropriate dicarbonyl compounds.
Esterification: The final step involves esterification to form the carboxylate group.
Industrial Production Methods: Industrial production may involve optimized versions of the above synthetic routes, often utilizing continuous flow reactors to enhance yield and purity. Catalysts and solvents are chosen to maximize efficiency and minimize environmental impact.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions, often using reagents like potassium permanganate or chromium trioxide, leading to the formation of ketones or carboxylic acids.
Reduction: Reduction reactions can be performed using hydrogenation catalysts such as palladium on carbon, converting double bonds to single bonds.
Substitution: Nucleophilic substitution reactions can occur at the pyridazine ring, especially at positions activated by electron-withdrawing groups.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in aqueous solution.
Reduction: Hydrogen gas with palladium on carbon catalyst.
Substitution: Nucleophiles like amines or alkoxides under basic conditions.
Major Products:
Oxidation: Ketones, carboxylic acids.
Reduction: Saturated hydrocarbons.
Substitution: Substituted pyridazine derivatives.
Scientific Research Applications
Cyclohexa-1,4-dien-1-ylmethyl pyridazine-1(2H)-carboxylate has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Medicine: Investigated for its potential as a pharmacophore in drug design.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism by which cyclohexa-1,4-dien-1-ylmethyl pyridazine-1(2H)-carboxylate exerts its effects depends on its specific application:
Molecular Targets: It may interact with enzymes or receptors, altering their activity.
Pathways Involved: Could involve modulation of signaling pathways, such as those related to inflammation or cell proliferation.
Comparison with Similar Compounds
Cyclohexa-1,3-dien-1-ylmethyl pyridazine-1(2H)-carboxylate: Similar structure but different positioning of double bonds.
Cyclohexa-1,4-dien-1-ylmethyl pyrimidine-1(2H)-carboxylate: Pyrimidine ring instead of pyridazine.
Uniqueness: Cyclohexa-1,4-dien-1-ylmethyl pyridazine-1(2H)-carboxylate is unique due to its specific ring structure and functional groups, which confer distinct chemical reactivity and potential biological activity.
This compound’s unique properties make it a valuable subject of study in various scientific disciplines, offering potential for new discoveries and applications.
Properties
Molecular Formula |
C12H14N2O2 |
---|---|
Molecular Weight |
218.25 g/mol |
IUPAC Name |
cyclohexa-1,4-dien-1-ylmethyl 1H-pyridazine-2-carboxylate |
InChI |
InChI=1S/C12H14N2O2/c15-12(14-9-5-4-8-13-14)16-10-11-6-2-1-3-7-11/h1-2,4-5,7-9,13H,3,6,10H2 |
InChI Key |
JBPVIRGAUVOZAO-UHFFFAOYSA-N |
Canonical SMILES |
C1C=CCC(=C1)COC(=O)N2C=CC=CN2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.